![molecular formula C12H15NO4 B14301657 1-[(Benzylcarbamoyl)oxy]ethyl acetate CAS No. 112613-77-1](/img/structure/B14301657.png)
1-[(Benzylcarbamoyl)oxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzylcarbamoyl)oxy]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzylcarbamoyl group attached to an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylcarbamoyl)oxy]ethyl acetate typically involves the esterification of benzylcarbamoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Benzylcarbamoyl)oxy]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylcarbamoyl alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Benzylcarbamoyl alcohol and acetic acid.
Reduction: Benzylcarbamoyl alcohol.
Substitution: Various benzylcarbamoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Benzylcarbamoyl)oxy]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 1-[(Benzylcarbamoyl)oxy]ethyl acetate involves its hydrolysis to release benzylcarbamoyl alcohol and acetic acid. The benzylcarbamoyl group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The pathways involved in its action include ester hydrolysis and subsequent interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Benzyl acetate: An ester with a similar structure but different functional groups, used in fragrances and flavorings.
Methyl carbamate: A compound with a carbamate group, used in pesticides and pharmaceuticals.
Uniqueness
1-[(Benzylcarbamoyl)oxy]ethyl acetate is unique due to the presence of both benzylcarbamoyl and ethyl acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound in research and industry.
Propiedades
Número CAS |
112613-77-1 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-(benzylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-10(2)17-12(15)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15) |
Clave InChI |
AWCBVZIBKIKBQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)C)OC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
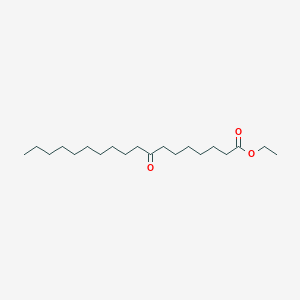
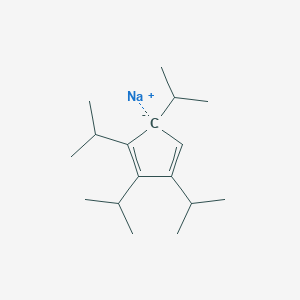
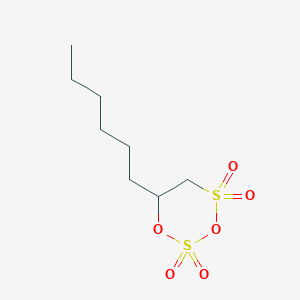
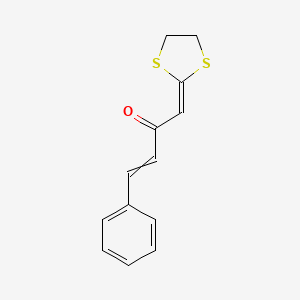
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
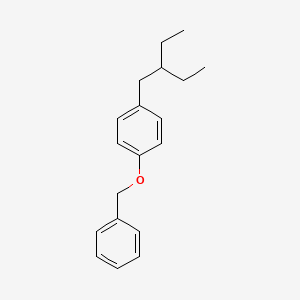
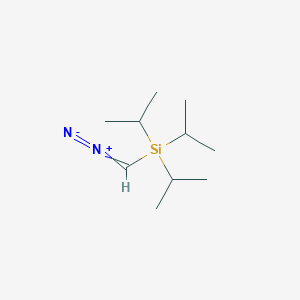
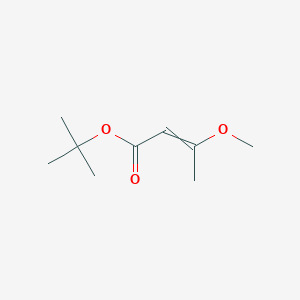
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
